2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol
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Overview
Description
2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol is an organic compound that features a fluorinated aromatic ring, a methoxy group, and a sulfonyl group attached to a propanol backbone. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the aromatic ring using a fluorinating agent such as Selectfluor®.
Methoxylation: Introduction of the methoxy group via a nucleophilic substitution reaction.
Sulfonylation: Attachment of the sulfonyl group through a sulfonyl chloride intermediate.
Propanol Backbone Formation: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropanone.
Reduction: Formation of 2-[(3-Fluoro-4-methoxyphenyl)methylthio]-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-[(3-Fluoro-4-methoxyphenyl)methylthio]-2-methylpropan-1-ol: Similar structure but with a sulfide group instead of a sulfonyl group.
Uniqueness
2-[(3-Fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol is unique due to the combination of its fluorinated aromatic ring, methoxy group, and sulfonyl group, which impart specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylsulfonyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO4S/c1-12(2,8-14)18(15,16)7-9-4-5-11(17-3)10(13)6-9/h4-6,14H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXSNMBWVLGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)S(=O)(=O)CC1=CC(=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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